

Comprehensive Guide: 5-Methylindoline-2-carboxylic Acid Hydrochloride Solubility

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Compound of Interest

Compound Name: 5-Methylindoline-2-carboxylic acid

Cat. No.: B13526653

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Executive Summary & Chemical Identity

5-Methylindoline-2-carboxylic acid hydrochloride is a chiral bicyclic amino acid derivative frequently employed as a scaffold in the synthesis of peptidomimetics, ACE inhibitors (e.g., Perindopril analogs), and organocatalysts.

Unlike its aromatic parent (5-methylindole-2-carboxylic acid), the indoline core possesses a saturated C2-C3 bond and a basic secondary amine. This basicity allows for the formation of a stable hydrochloride salt, drastically altering its solubility profile compared to the free zwitterion or the indole analog.

Property	Specification
Systematic Name	5-Methyl-2,3-dihydro-1H-indole-2-carboxylic acid hydrochloride
Core Structure	Indoline (Dihydroindole)
Molecular Formula	C ₁₀ H ₁₁ NO ₂ · HCl
Molecular Weight	213.66 g/mol (Salt) / 177.20 g/mol (Free Base)
Chirality	Typically supplied as the (S)-enantiomer (CAS: 96056-64-3 for methyl ester analog; acid salt often custom synthesized)
pKa (Estimated)	(Carboxyl), (Indoline Nitrogen)

Physicochemical Solubility Profile

The solubility of this compound is governed by its nature as an amino acid hydrochloride salt. Its behavior follows a distinct pH-dependent "U-curve," characteristic of amphoteric molecules.

Solvent Compatibility Matrix[1]

Solvent System	Solubility Rating	Mechanistic Insight
Water (pH < 2.0)	High	The protonated ammonium cation () and solvated chloride counter-ion drive high aqueous solubility.
Water (pH 3.5 - 5.0)	Low / Insoluble	As pH approaches the isoelectric point (pI), the salt converts to the zwitterionic species (), which has net neutral charge and minimal lattice energy solvation, leading to precipitation.
Methanol / Ethanol	Moderate to High	Soluble in lower alcohols due to the organic indoline core's lipophilicity combined with hydrogen bonding capability.
DMSO / DMF	High	Excellent solubility due to high dielectric constants and ability to solvate ionic pairs.
Dichloromethane (DCM)	Low	The ionic HCl salt lattice resists solvation in non-polar chlorinated solvents.
Diethyl Ether / Hexane	Insoluble	Used as anti-solvents to precipitate the salt from alcoholic solutions.

The "Common Ion" Effect

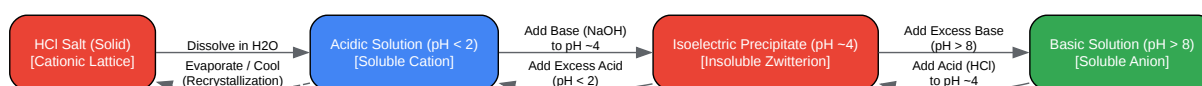
While the salt is water-soluble, excessive presence of chloride ions (e.g., 6M HCl) can decrease solubility, forcing the salt to precipitate. This is a critical purification technique

described in Section 4.

Solubility & Species Dynamics (Mechanism)[1]

Understanding the species distribution is critical for extraction and purification. The indoline nitrogen is a secondary amine (unlike the non-basic indole nitrogen), making it protonatable.

pH-Dependent Species Workflow



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Figure 1: The pH-dependent solubility cycle of **5-methylindoline-2-carboxylic acid**. Blue nodes indicate soluble states; Red nodes indicate solid/precipitate states.

Experimental Protocols

Protocol A: Solubility Determination (Visual Method)

Use this protocol to verify solubility in a specific solvent batch.

- Preparation: Weigh 20 mg of **5-methylindoline-2-carboxylic acid** HCl into a clear 4 mL vial.
- Addition: Add 200 μ L of the target solvent (starting concentration: 100 mg/mL).
- Observation: Vortex for 30 seconds.
 - Clear solution: Solubility > 100 mg/mL.
 - Suspension: Proceed to step 4.
- Dilution: Add solvent in 200 μ L increments, vortexing between additions, until clear.
- Calculation:

Protocol B: Recrystallization (Purification)

The HCl salt is best purified using an Alcohol/Ether system or Aqueous Acid cooling.

Method: Ethanol/Ether Displacement

- Dissolve the crude HCl salt in the minimum amount of warm absolute ethanol (approx. 50-60°C).
- Filter the hot solution through a 0.45 µm PTFE syringe filter to remove insoluble mechanical impurities.
- Allow the filtrate to cool to room temperature.
- Slowly add Diethyl Ether or MTBE (Methyl tert-butyl ether) dropwise until a persistent turbidity (cloudiness) forms.
- Store at 4°C for 12 hours. White to off-white crystals should form.
- Filter and wash with cold ether.

Protocol C: Free-Basing for Organic Synthesis

If your reaction requires the nucleophilic free amine (e.g., amide coupling), you must break the salt.

- Suspend the HCl salt in Dichloromethane (DCM).
- Add an equal volume of saturated aqueous NaHCO₃.
- Stir vigorously for 15 minutes. The solid should dissolve as it converts to the free base and partitions into the DCM layer.
- Separate the organic layer.
- Extract the aqueous layer once more with DCM.
- Dry combined organics over Na₂SO₄ and concentrate in vacuo.

- Note: The free acid is unstable to oxidation over long periods; use immediately.

Critical Handling & Stability Notes

- Oxidation Sensitivity: Indolines are susceptible to oxidation back to indoles (aromatization). Store the HCl salt under inert gas (Argon/Nitrogen) at -20°C to prevent "browning" (formation of the 5-methylindole analog).
- Hygroscopicity: The hydrochloride salt is hygroscopic. Weigh quickly and reseal containers immediately.
- Stereochemistry: If using the (S)-enantiomer, avoid strong bases (pH > 12) or high temperatures during free-basing to prevent racemization at the alpha-carbon.

References

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